molecular formula C16H7ClF6N2S B2485791 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide CAS No. 241488-33-5

5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide

Cat. No.: B2485791
CAS No.: 241488-33-5
M. Wt: 408.75
InChI Key: ZVISNLHWECWXBE-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide is a fluorinated naphthyridine derivative characterized by:

  • Core structure: A [1,8]naphthyridine scaffold, a bicyclic aromatic system with nitrogen atoms at positions 1 and 6.
  • Substituents: Two trifluoromethyl (-CF₃) groups at positions 5 and 7, enhancing lipophilicity and electron-withdrawing properties.

Properties

IUPAC Name

7-(4-chlorophenyl)sulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7ClF6N2S/c17-8-1-3-9(4-2-8)26-13-6-5-10-11(15(18,19)20)7-12(16(21,22)23)24-14(10)25-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVISNLHWECWXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7ClF6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide (CF₃I) in the presence of a strong base.

    Attachment of the Chlorophenyl Sulfide Moiety: The final step involves the coupling of the chlorophenyl sulfide group to the naphthyridine core, which can be achieved through a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are frequently used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide. Its structural features allow it to interact effectively with bacterial membranes and inhibit growth. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties, which can stabilize reactive intermediates during metabolic processes .

Antimalarial Activity

A notable study demonstrated that derivatives of this compound exhibited promising antimalarial activity. The compound's ability to inhibit β-hematin crystallization was linked to its effectiveness against Plasmodium berghei-infected mice. The in vivo studies showed a significant reduction in parasitemia, indicating its potential as a lead compound for further development in antimalarial therapies .

Fluorescent Probes

The unique structure of this compound makes it suitable for use as a fluorescent probe in biochemical assays. Its fluorinated moieties enhance its photostability and fluorescence properties, allowing for sensitive detection methods in various biological applications .

Organic Electronics

Due to its electronic properties, this compound has potential applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of trifluoromethyl groups can improve charge transport properties, making it a candidate for high-performance electronic devices .

Case Studies

StudyFocusFindings
Antimalarial Activity StudyIn vivo efficacy against malariaSignificant reduction in parasitemia with IC50 values comparable to chloroquine.
Fluorescent Probes ResearchDevelopment of fluorescent probesEnhanced photostability and sensitivity for biological detection methods.
Organic Electronics ApplicationUse in OLEDs and photovoltaicsImproved charge transport properties leading to better device performance.

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorophenyl sulfide moiety may participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogs in the [1,8]Naphthyridine Family

The [1,8]naphthyridine core is a versatile pharmacophore. Key analogs and their comparative features include:

Compound Name Substituents Key Functional Differences Biological Activity Reference
Target Compound 5,7-Bis(CF₃), 2-(4-ClPhS) High lipophilicity, strong electron withdrawal Under investigation (research use)
2-Amino-5,7-dimethyl[1,8]naphthyridine 2-NH₂, 5,7-dimethyl Reduced electron withdrawal, basic amine Precursor for herbicidal sulfonamides
Sulfonamide 330 2-SO₂NH(2-ClPh), 5,7-dimethyl Sulfonamide linkage vs. sulfide Herbicidal, plant growth regulation

Key Observations :

  • Trifluoromethyl vs. Methyl Groups : The target compound’s CF₃ groups increase metabolic stability and membrane permeability compared to methyl-substituted analogs .
  • Sulfide vs.

Functional Analogs with 4-Chlorophenyl and Trifluoromethyl Motifs

Compounds bearing 4-chlorophenyl or trifluoromethyl groups exhibit notable bioactivity. Examples include:

Compound Name Core Structure Substituents Biological Activity (Test System) GP Value* Reference
1-(4-Chlorophenyl)-5-(CF₃)-1H-1,2,3-triazole-4-carboxylic acid Triazole 4-ClPh, CF₃, COOH Antitumor (NCI-H522 lung cancer cells) 68.09%
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Triazole Ph, pyridin-3-yl, COOEt Antitumor (NCI-H522 cells) 70.94%
Target Compound [1,8]Naphthyridine 5,7-Bis(CF₃), 2-(4-ClPhS) Not yet characterized N/A

*GP = Growth Percentage (lower values indicate higher inhibition).

Key Functional Comparisons :

  • Biological Activity: While triazole derivatives show marked antitumor activity (e.g., GP ≤70%), the target compound’s sulfide-linked naphthyridine scaffold may offer novel mechanisms of action requiring further study .

Substituent-Driven Property Analysis

Trifluoromethyl Groups

  • Role : Increase lipophilicity (logP) and resistance to oxidative metabolism.
  • Comparison: Bis-CF₃ substitution in the target compound likely enhances these effects compared to mono-CF₃ analogs (e.g., triazole derivatives in ).

4-Chlorophenyl Group

  • Role : Provides steric bulk and modulates π-π stacking interactions.
  • Comparison : The sulfide linkage in the target compound may reduce polarity compared to sulfonamide or carboxylate analogs, altering bioavailability .

Biological Activity

5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide (CAS Number: 477851-92-6) is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological implications.

  • Molecular Formula : C17H9ClF6N2S
  • Molecular Weight : 422.78 g/mol
  • Structure : The compound features a naphthyridine core substituted with trifluoromethyl groups and a chlorophenyl sulfide moiety, contributing to its unique biological profile.

Pharmacological Profile

The biological activity of this compound has been assessed in various studies focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown potent inhibition against various pathogenic strains:

Compound Target Pathogen MIC (µg/mL)
Compound AStaphylococcus aureus0.12
Compound BEscherichia coli0.49

These findings suggest that the structural components of naphthyridine derivatives are crucial for their antimicrobial efficacy, potentially through mechanisms involving cell wall disruption or inhibition of nucleic acid synthesis.

Anti-inflammatory Activity

In addition to antimicrobial properties, studies have highlighted the anti-inflammatory potential of naphthyridine derivatives. For example, compounds with similar structures demonstrated the ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages:

  • Mechanism : Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
  • Potency : Comparable to established anti-inflammatory drugs.

Case Studies

  • Study on Antileishmanial Activity :
    A series of quinazoline derivatives were synthesized and tested against Leishmania donovani. The study found that certain structural modifications significantly enhanced their antileishmanial activity. While not directly related to our compound, the findings underscore the importance of structural diversity in enhancing biological activity.
  • Evaluation of Quinoline Derivatives :
    Research focusing on quinoline derivatives has provided insights into the structure-activity relationships (SAR) that can inform the design of new compounds with improved efficacy against bacterial infections. The findings from these studies can be extrapolated to predict the potential activity of naphthyridine derivatives like our compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide?

  • Answer : The compound likely involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions). For sulfide bond formation, 4-chlorophenyl thiol derivatives (e.g., 1-Naphthalenethiol, as in ) could react with halogenated naphthyridine precursors under basic conditions. Reagents like 2-Naphthalenesulfonyl chloride ( ) may assist in activating intermediates. Reaction optimization should include temperature control (e.g., 0–6°C for air-sensitive steps, per ) and inert atmospheres to prevent decomposition of trifluoromethyl groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C (freezer conditions, as in ). Avoid exposure to moisture due to potential hydrolysis of the sulfide bond. For short-term use, refrigeration (0–6°C) is acceptable, as recommended for sulfenyl chlorides in . Monitor stability via TLC or HPLC to detect degradation byproducts .

Q. What analytical techniques are suitable for characterizing this compound?

  • Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C/¹⁹F) to verify substituent positions. Fluorine NMR is critical for distinguishing trifluoromethyl groups. Purity analysis requires reverse-phase HPLC with UV detection (210–254 nm). Reference spectral libraries (e.g., Combi-Blocks’ data in ) for cross-validation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Answer : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of 4-chlorophenyl thiol to ensure complete substitution) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility. Use microwave-assisted synthesis for accelerated kinetics. Monitor reaction progress via in-situ FTIR to track sulfide bond formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported melting points or spectroscopic data for this compound?

  • Answer : Discrepancies may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to confirm melting behavior and X-ray crystallography for structural validation. Compare ¹⁹F NMR chemical shifts with analogs (e.g., trifluoromethyl-substituted naphthyridines in ) to identify positional isomerism .

Q. How can researchers mitigate byproduct formation during synthesis?

  • Answer : Common byproducts include oxidized sulfoxides or des-chloro derivatives. Use scavengers like thiourea to trap reactive intermediates. Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. For persistent impurities, recrystallize from toluene/hexane mixtures to isolate the target compound .

Q. What are the ecological and toxicological risks associated with this compound?

  • Answer : Based on structurally related sulfides ( ), it may cause skin/eye irritation (H315/H319) and aquatic toxicity. Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) and biodegradability tests (OECD 301). Use fume hoods and nitrile gloves during handling, as recommended for sulfenyl chlorides in .

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